![molecular formula C17H18N2O3 B7458635 N-[3-(2-anilino-2-oxoethoxy)phenyl]propanamide](/img/structure/B7458635.png)
N-[3-(2-anilino-2-oxoethoxy)phenyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(2-anilino-2-oxoethoxy)phenyl]propanamide, also known as AN-9, is a chemical compound that has been of great interest in the scientific research community due to its potential applications in various fields. AN-9 is a derivative of the nonsteroidal anti-inflammatory drug, naproxen, and has been found to have a wide range of biochemical and physiological effects.
Scientific Research Applications
N-[3-(2-anilino-2-oxoethoxy)phenyl]propanamide has been found to have potential applications in various fields of scientific research, including cancer research, neurology, and immunology. In cancer research, N-[3-(2-anilino-2-oxoethoxy)phenyl]propanamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurology, N-[3-(2-anilino-2-oxoethoxy)phenyl]propanamide has been found to have neuroprotective effects and may have potential as a treatment for neurodegenerative diseases. In immunology, N-[3-(2-anilino-2-oxoethoxy)phenyl]propanamide has been shown to have anti-inflammatory effects and may have potential as a treatment for autoimmune diseases.
Mechanism of Action
N-[3-(2-anilino-2-oxoethoxy)phenyl]propanamide works by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which play a role in inflammation and pain. By inhibiting COX-2, N-[3-(2-anilino-2-oxoethoxy)phenyl]propanamide reduces inflammation and pain. Additionally, N-[3-(2-anilino-2-oxoethoxy)phenyl]propanamide has been found to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting angiogenesis by reducing the expression of vascular endothelial growth factor (VEGF).
Biochemical and Physiological Effects
N-[3-(2-anilino-2-oxoethoxy)phenyl]propanamide has been found to have a wide range of biochemical and physiological effects. In addition to its anti-inflammatory and pain-relieving effects, N-[3-(2-anilino-2-oxoethoxy)phenyl]propanamide has been found to have neuroprotective effects, as well as anti-cancer effects. N-[3-(2-anilino-2-oxoethoxy)phenyl]propanamide has also been found to have antioxidant effects and may help to reduce oxidative stress in the body.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[3-(2-anilino-2-oxoethoxy)phenyl]propanamide for lab experiments is its reproducibility. The synthesis method for N-[3-(2-anilino-2-oxoethoxy)phenyl]propanamide is efficient and reliable, making it readily available for use in scientific research. However, one limitation of N-[3-(2-anilino-2-oxoethoxy)phenyl]propanamide is that it has not yet been extensively studied in humans, and its safety and efficacy in humans are not yet known.
Future Directions
There are many potential future directions for research on N-[3-(2-anilino-2-oxoethoxy)phenyl]propanamide. One area of interest is the development of N-[3-(2-anilino-2-oxoethoxy)phenyl]propanamide as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is the use of N-[3-(2-anilino-2-oxoethoxy)phenyl]propanamide as a potential treatment for autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Additionally, further research is needed to fully understand the safety and efficacy of N-[3-(2-anilino-2-oxoethoxy)phenyl]propanamide in humans, as well as its potential applications in other areas of scientific research.
Synthesis Methods
The synthesis of N-[3-(2-anilino-2-oxoethoxy)phenyl]propanamide involves the reaction of 2-bromoaniline with 3-(2-bromoacetyl)phenylpropanoic acid in the presence of triethylamine and copper(I) iodide. The resulting compound is then treated with sodium methoxide to form N-[3-(2-anilino-2-oxoethoxy)phenyl]propanamide. This method has been found to be efficient and reproducible, making N-[3-(2-anilino-2-oxoethoxy)phenyl]propanamide readily available for scientific research.
properties
IUPAC Name |
N-[3-(2-anilino-2-oxoethoxy)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-2-16(20)19-14-9-6-10-15(11-14)22-12-17(21)18-13-7-4-3-5-8-13/h3-11H,2,12H2,1H3,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKRQRXIJCWVQBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=CC=C1)OCC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(2-anilino-2-oxoethoxy)phenyl]propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-1-oxopropan-2-yl] 4-(difluoromethoxy)-3-methoxybenzoate](/img/structure/B7458556.png)
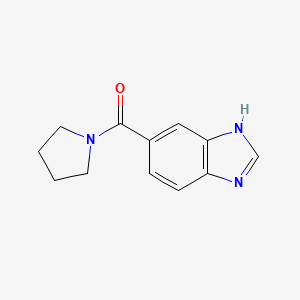
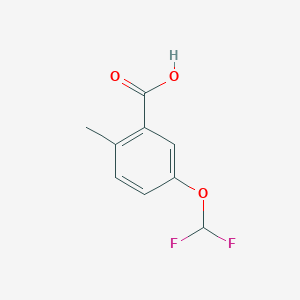

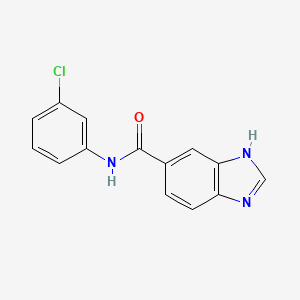
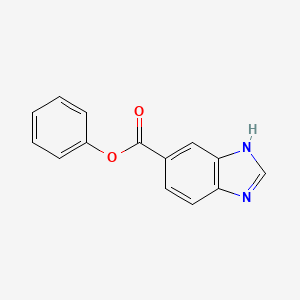
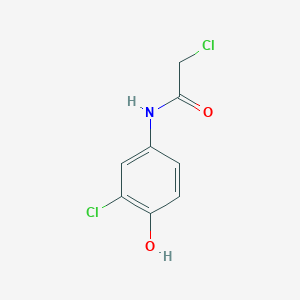
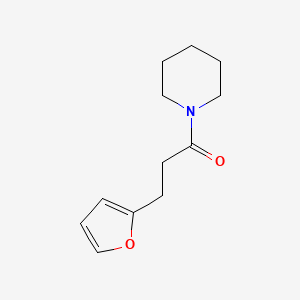
![(2Z)-1,3,3-trimethyl-2-[(2E)-2-(1,3,3-trimethylindol-2-ylidene)ethylidene]indole](/img/structure/B7458627.png)

![N-[2-(diethylamino)-2-phenylethyl]-4-methylbenzenesulfonamide](/img/structure/B7458646.png)
![N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]-2-methylbenzamide](/img/structure/B7458663.png)

